

Introduction: The Significance of cis-3-Hexenyl Tiglate in Aromatic Profiles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis-3-Hexenyl tiglate*

Cat. No.: B1584075

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cis-3-Hexenyl tiglate is a naturally occurring ester that contributes significantly to the characteristic green, fruity, and floral aromas of various plants and their essential oils.[1][2][3] With a complex scent profile described as having fresh, green top notes and fruity-floral undertones reminiscent of chamomile, banana, and even mushroom, this compound is a valuable ingredient in the fragrance, flavor, and cosmetic industries.[2][3][4][5] Its natural presence has been identified in Roman Chamomile, gardenia, and honeysuckle, where it adds a layer of sophisticated, natural warmth.[3][6]

The concentration of **cis-3-hexenyl tiglate** can vary depending on the plant's origin, harvest time, and extraction method.[7] Therefore, accurate quantification is crucial for the quality control of essential oils, ensuring authenticity, and standardizing product formulations. This application note provides a detailed, validated protocol for the quantification of **cis-3-hexenyl tiglate** in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for volatile compound analysis.[8][9][10]

Analyte Profile: cis-3-Hexenyl Tiglate

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

- Chemical Name: (Z)-3-hexenyl (E)-2-methyl-2-butenoate; also known as (Z)-3-hexenyl 2-methylcrotonate.[2][11][12]
- CAS Number: 67883-79-8.[1][2][11][13]

- Molecular Formula: $C_{11}H_{18}O_2$.[\[1\]](#)[\[2\]](#)[\[13\]](#)
- Molecular Weight: 182.26 g/mol .[\[1\]](#)[\[13\]](#)
- Appearance: Clear, colorless to pale yellow liquid.[\[1\]](#)[\[11\]](#)
- Solubility: Soluble in alcohol and most oils; almost insoluble in water.[\[1\]](#)

Caption: Chemical Structure of **cis-3-Hexenyl Tiglate**.

Principle of the GC-MS Method

Gas Chromatography-Mass Spectrometry is the cornerstone technique for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[\[7\]](#) The methodology is predicated on two core processes:

- Gas Chromatographic (GC) Separation: The essential oil sample, diluted in a suitable solvent, is vaporized in a heated inlet and introduced into a capillary column by an inert carrier gas (typically helium). The column's inner surface is coated with a stationary phase. Compounds within the sample are separated based on their volatility and affinity for this stationary phase.[\[14\]](#) Less volatile compounds or those with a higher affinity for the stationary phase will travel through the column more slowly, resulting in different retention times.
- Mass Spectrometric (MS) Detection and Identification: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic, charged ions.[\[14\]](#) The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries (e.g., NIST) for positive identification.[\[14\]](#)

For quantification, an external standard method is employed. A calibration curve is generated by analyzing known concentrations of a certified **cis-3-hexenyl tiglate** reference standard. The peak area of the analyte in the essential oil sample is then compared against this curve to determine its concentration.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring traceability and reliability from standard preparation to final analysis.

Materials and Reagents

- **cis-3-Hexenyl tiglate** Certified Reference Standard (CRS): Purity $\geq 98\%$.
- Solvent: Hexane or Ethanol, HPLC or GC grade ($\geq 99.9\%$).[\[14\]](#)
- Essential Oil Sample: The oil to be analyzed (e.g., Roman Chamomile oil).
- Glassware: Class A volumetric flasks (1 mL, 5 mL, 10 mL), micropipettes.
- Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Instrumentation

- Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, a capillary column, and a mass selective detector.
- Analytical Column: A low-polarity column such as a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane stationary phase), 30 m length x 0.25 mm internal diameter x 0.25 μm film thickness is recommended for general essential oil analysis.[\[14\]](#)[\[15\]](#)

Preparation of Standard Solutions

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **cis-3-hexenyl tiglate** CRS into a 10 mL volumetric flask. Dissolve and bring to volume with the selected solvent. This stock solution should be stored at 4°C in an amber vial.
- Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards. A recommended concentration range is 1, 5, 10, 25, 50, and 100 $\mu\text{g/mL}$. For example, to prepare the 100 $\mu\text{g/mL}$ standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

Sample Preparation

The goal is to dilute the essential oil to a concentration where the **cis-3-hexenyl tiglate** peak falls within the linear range of the calibration curve.

- Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
- Add the solvent to the mark and mix thoroughly. This creates a 10,000 µg/mL (or 1%) solution.[\[16\]](#)
- A further dilution may be necessary depending on the expected concentration of the analyte. For instance, a 1:10 dilution of this solution (1 mL into a 10 mL flask) would yield a 1000 µg/mL solution.
- Filter the final diluted sample through a 0.45 µm syringe filter into an autosampler vial if any particulate matter is visible.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter	Recommended Setting	Rationale
GC System		
Injection Port	Split/Splitless	
Inlet Temperature	250 °C	Ensures complete vaporization of the sample. [14]
Split Ratio	50:1	Prevents column overloading while allowing sufficient analyte to reach the detector. [14]
Injection Volume	1 µL	Standard volume for capillary GC.
Carrier Gas	Helium (99.999% purity)	Inert gas providing good chromatographic efficiency. [14]
Flow Rate	1.0 mL/min (Constant Flow)	Ensures reproducible retention times.
Oven Program		
Initial Temperature	60 °C, hold for 2 min	Allows for proper focusing of analytes at the head of the column.
Ramp Rate	10 °C/min to 280 °C	A moderate ramp rate to ensure separation of various essential oil components. [15]
Final Temperature	280 °C, hold for 5 min	Ensures elution of all less volatile compounds from the column.
MS System		
Ion Source	Electron Ionization (EI)	Standard ionization technique for GC-MS analysis of volatile compounds. [14]

Ionization Energy	70 eV	Standard energy that produces reproducible fragmentation patterns and allows for library matching. [14]
Source Temperature	230 °C	Optimal temperature to maintain ion formation and prevent contamination.
Mass Scan Range	40 - 400 amu	Covers the molecular ion and characteristic fragments of cis-3-hexenyl tiglate and other common essential oil constituents.
Solvent Delay	3 min	Prevents the high concentration of the solvent from entering and saturating the MS detector.

Data Acquisition and Quantification

- **Sequence Setup:** Create a sequence in the instrument software including blanks, all calibration standards (from lowest to highest concentration), and the prepared essential oil samples.
- **Peak Identification:** After data acquisition, identify the **cis-3-hexenyl tiglate** peak in the chromatograms of the standards based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
- **Calibration Curve Construction:** For each calibration standard, integrate the peak area of **cis-3-hexenyl tiglate**. Plot the peak area (y-axis) versus the concentration (x-axis). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An acceptable R^2 value should be ≥ 0.995 .
- **Sample Quantification:** Integrate the peak area of **cis-3-hexenyl tiglate** in the chromatogram of the diluted essential oil sample. Calculate the concentration in the diluted sample using the calibration curve equation.

- Final Concentration Calculation: Account for the dilution factor to determine the final concentration of **cis-3-hexenyl tiglate** in the original, undiluted essential oil.

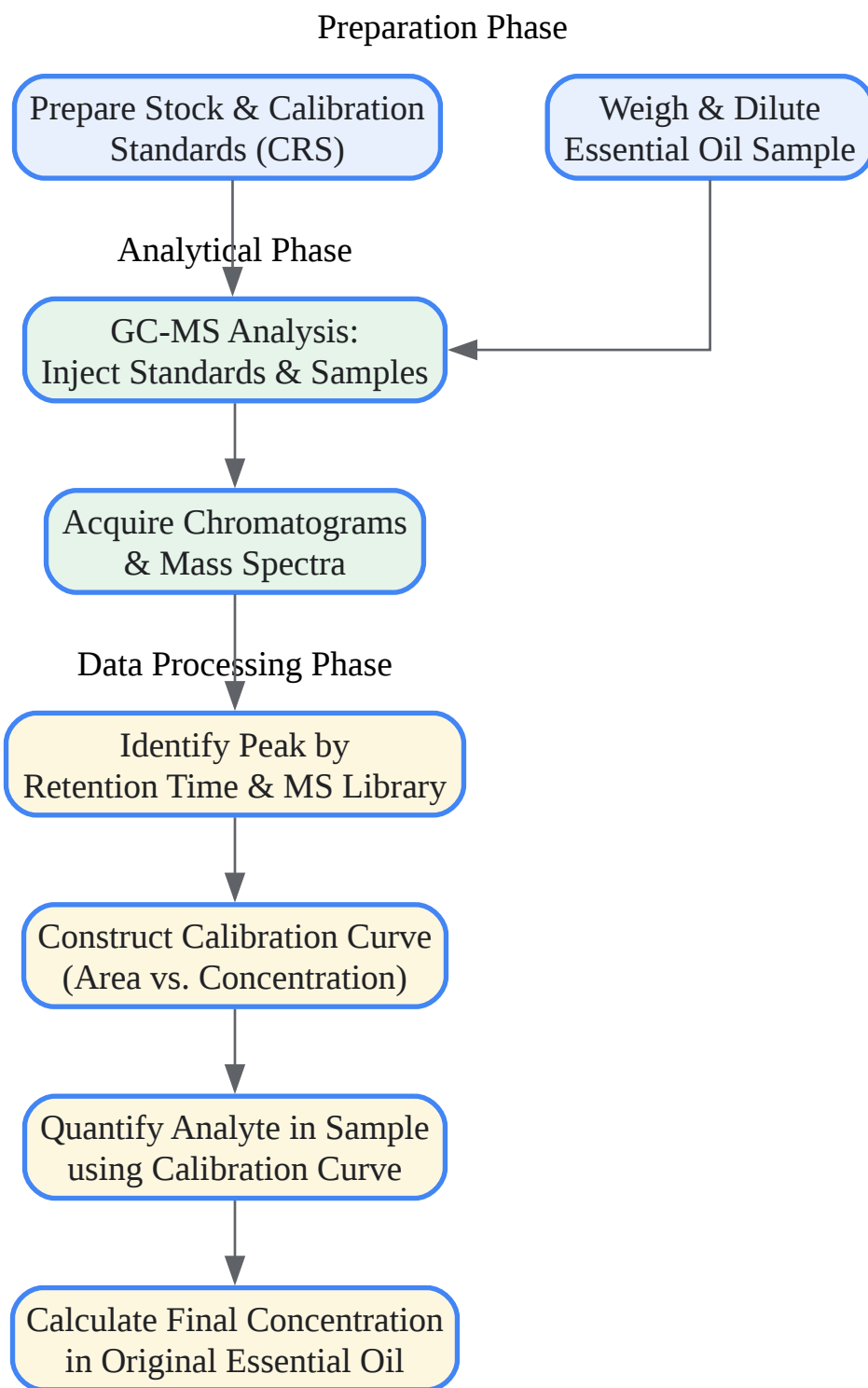
Calculation Formula:

$$\text{Concentration (mg/g)} = (C_{\text{diluted}} \times V) / W$$

Where:

- C_{diluted} = Concentration in the injected sample ($\mu\text{g/mL}$) from the calibration curve.
- V = Final volume of the diluted sample (mL).
- W = Initial weight of the essential oil sample (mg).

Workflow Visualization



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Caption: Workflow for the quantification of **cis-3-hexenyl tiglate**.

Expected Results and Method Validation

A successful analysis will yield a linear calibration curve with an R^2 value approaching 1.000, indicating a strong correlation between concentration and instrument response. The method's reliability should be confirmed through validation, assessing parameters such as:

- Linearity: Confirmed by the R^2 value of the calibration curve over the specified range.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[\[17\]](#)[\[18\]](#)
- Accuracy: Determined by analyzing a sample spiked with a known amount of the standard (spike recovery).
- Precision: Assessed by repeatedly analyzing the same sample (repeatability) to check for consistency in the results.[\[18\]](#)

Example Quantitative Data:

Sample	Dilution Factor	Peak Area	Conc. from Curve (µg/mL)	Final Conc. (mg/g)
Calibration Std 1	N/A	15,000	5	N/A
Calibration Std 2	N/A	78,000	25	N/A
Calibration Std 3	N/A	155,000	50	N/A
Chamomile Oil	100	110,000	35.5	3.55

Conclusion

This application note details a comprehensive and reliable GC-MS method for the quantification of **cis-3-hexenyl tiglate** in essential oils. By employing a systematic approach that includes proper preparation of standards, optimized instrumental conditions, and a clear data processing workflow, researchers and quality control professionals can achieve accurate and reproducible results. This analytical rigor is essential for ensuring the quality and consistency of essential oils used in a wide array of commercial products.

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- To cite this document: BenchChem. [Introduction: The Significance of cis-3-Hexenyl Tiglate in Aromatic Profiles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584075#quantification-of-cis-3-hexenyl-tiglate-in-essential-oils]

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